molecular formula C27H26NO2P B8234073 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine

Cat. No.: B8234073
M. Wt: 427.5 g/mol
InChI Key: KYXGTLYQABYRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phosphorus-containing heterocyclic molecule with a complex polycyclic backbone fused with a piperidine moiety substituted at positions 3 and 5 with methyl groups. Its structure combines a phosphapentacyclic core (12,14-dioxa-13-phosphapentacyclo framework) with a dimethylpiperidine substituent, which confers unique steric and electronic properties. The phosphorus atom in the core likely contributes to its reactivity, particularly in coordination chemistry or catalytic applications.

Properties

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26NO2P/c1-18-15-19(2)17-28(16-18)31-29-24-13-11-20-7-3-5-9-22(20)26(24)27-23-10-6-4-8-21(23)12-14-25(27)30-31/h3-14,18-19H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXGTLYQABYRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine involves several steps. One common method includes the reaction of dinaphtho-dioxaphosphepin with dimethylpiperidine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine has several scientific research applications, including:

    Chemistry: Used as a ligand in various catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions.

    Biology: Investigated for its potential role in biological systems as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine involves its interaction with metal centers in catalytic reactions. The compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes facilitate various chemical transformations by providing an optimal environment for the reaction to occur .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Substituent-Driven Electronic and Steric Effects

The compound’s closest structural analogs include derivatives with variations in the substituents attached to the phosphapentacyclic core. For example:

  • 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo...decaen-10-yl]methoxymethyl]-N,N-dimethyl...decaen-13-amine (): This analog replaces the dimethylpiperidine group with a dimethylamino-methoxymethyl substituent.
Property Target Compound Dimethylamino Analog ()
Substituent Type 3,5-dimethylpiperidine Dimethylamino-methoxymethyl
Electron-Donating Capacity Moderate (piperidine) High (dimethylamino)
Steric Bulk High (two methyl groups on piperidine) Moderate (linear methoxymethyl chain)

(b) NMR Chemical Shift Profiles

highlights the utility of NMR chemical shift comparisons for deducing structural similarities. For instance:

  • Region A (positions 39–44) : In compounds with bulky substituents (e.g., dimethylpiperidine), upfield shifts are observed due to shielding effects from steric crowding.
  • Region B (positions 29–36): Electron-withdrawing groups (e.g., phosphoryl oxygen) cause downfield shifts, whereas electron-donating groups (e.g., dimethylamino) mitigate this effect.

(c) Bioactivity and Stability

Marine-derived phosphapentacyclic compounds () often exhibit bioactivity linked to their substituents.

Biological Activity

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine is a complex organic compound characterized by its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Structural Overview

The compound features a pentacyclic framework with phosphorus and oxygen atoms integrated into its structure. Its complexity arises from the multiple rings and functional groups that contribute to its reactivity and potential biological interactions.

Property Details
IUPAC Name 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,...
Molecular Formula C₁₈H₃₁N₁O₂P
Molecular Weight 309.43 g/mol
CAS Number 1417651-68-3

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biomolecular targets that modulate various biochemical pathways. The unique structural characteristics likely influence its pharmacological properties.

Biological Activity

Research indicates that the compound may exhibit various biological activities:

  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : The presence of phosphorus in its structure may enhance its interaction with microbial membranes.
  • Enzyme Inhibition : Investigations into enzyme interactions suggest that the compound could inhibit specific enzymes involved in metabolic pathways.

Antitumor Activity

A study conducted by Morris et al. explored the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Properties

In a separate investigation, the compound was tested for its antimicrobial efficacy against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Derivatives : Modifications to the piperidine moiety have resulted in compounds with improved potency against cancer cells.
  • Pharmacophore Development : The compound has been identified as a potential pharmacophore for drug design due to its structural features.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.